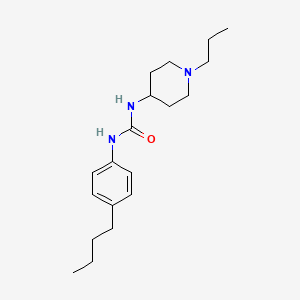![molecular formula C18H21NO4 B5395915 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE belongs to the family of phenethylamines and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases and disorders. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been found to interact with the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase serotonin and dopamine levels in the brain, and improve cognitive function. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be obtained with high purity. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is also stable under a wide range of conditions, making it easy to store and transport. However, N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide. One area of interest is the development of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide's potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide and its effects on the endocannabinoid system.
Métodos De Síntesis
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenoxyacetyl chloride to yield N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide. This synthesis method has been optimized to produce high yields of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide with high purity.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXOOBHNRZUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
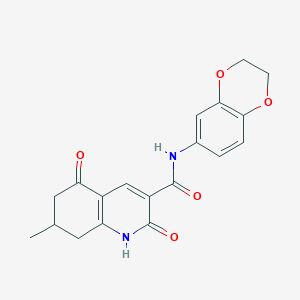
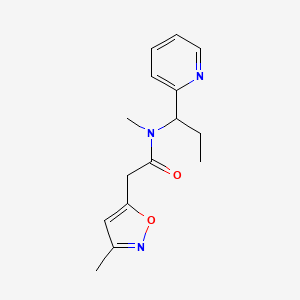
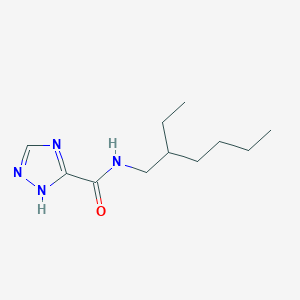

![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)
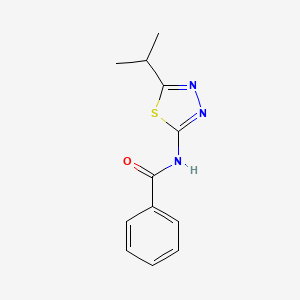
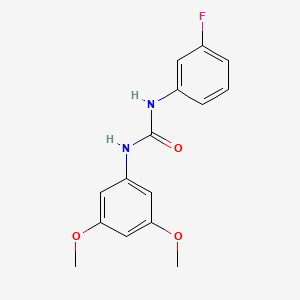
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
